molecular formula C19H17F3N4O B4772821 4-(2-furyl)-2-(4-phenyl-1-piperazinyl)-6-(trifluoromethyl)pyrimidine

4-(2-furyl)-2-(4-phenyl-1-piperazinyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B4772821
M. Wt: 374.4 g/mol
InChI Key: OBLWQXIFYMCSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furyl)-2-(4-phenyl-1-piperazinyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It exhibits a diverse range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Scientific Research Applications

4-(2-furyl)-2-(4-phenyl-1-piperazinyl)-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to possess antiviral activity against respiratory syncytial virus and herpes simplex virus. Furthermore, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 4-(2-furyl)-2-(4-phenyl-1-piperazinyl)-6-(trifluoromethyl)pyrimidine is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in DNA replication and repair. The antiviral activity of the compound is thought to be due to its ability to inhibit viral replication by interfering with viral DNA synthesis. The anti-inflammatory effects of the compound are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-(2-furyl)-2-(4-phenyl-1-piperazinyl)-6-(trifluoromethyl)pyrimidine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been found to inhibit the activity of certain enzymes involved in DNA replication and repair. In addition, the compound has been shown to inhibit viral replication by interfering with viral DNA synthesis. The anti-inflammatory effects of the compound have been demonstrated in animal models of inflammation, where it has been found to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-furyl)-2-(4-phenyl-1-piperazinyl)-6-(trifluoromethyl)pyrimidine in lab experiments is its diverse range of biological activities. This makes it a potential candidate for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound in large quantities.
One of the limitations of using 4-(2-furyl)-2-(4-phenyl-1-piperazinyl)-6-(trifluoromethyl)pyrimidine in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 4-(2-furyl)-2-(4-phenyl-1-piperazinyl)-6-(trifluoromethyl)pyrimidine. One direction is to further investigate its mechanism of action, which could lead to the development of more potent derivatives with improved therapeutic potential. Another direction is to explore its potential as a drug delivery system, as its structure allows for the attachment of various functional groups. Additionally, the compound could be further studied for its potential use in combination therapies, as it has been shown to exhibit synergistic effects with other compounds. Finally, the compound could be evaluated for its potential use in clinical trials for the treatment of various diseases.

properties

IUPAC Name

4-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O/c20-19(21,22)17-13-15(16-7-4-12-27-16)23-18(24-17)26-10-8-25(9-11-26)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLWQXIFYMCSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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